(2S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-OL
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Overview
Description
(2S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-OL is a chiral compound with significant importance in various scientific fields It is characterized by the presence of an amino group and a hydroxyl group attached to a chiral carbon, along with two fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Chiral Resolution: The final step involves chiral resolution to obtain the (2S)-enantiomer, which can be achieved using chiral catalysts or resolving agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and enzymatic resolution are commonly employed to achieve high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: 2-Amino-2-(2,6-difluorophenyl)acetone
Reduction: 2-Amino-2-(2,6-difluorophenyl)ethane
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
(2S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atoms enhance its binding affinity and metabolic stability. The compound may act on enzymes or receptors, modulating their activity through competitive or non-competitive inhibition.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Amino-2-(2,6-difluorophenyl)ethan-1-OL: The enantiomer of the compound with different stereochemistry.
2-Amino-2-(2,6-difluorophenyl)ethanol: A racemic mixture of both enantiomers.
2-Amino-2-(2,6-difluorophenyl)acetone: An oxidized derivative.
Uniqueness
(2S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-OL is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity. The presence of fluorine atoms enhances its chemical stability and binding interactions, making it a valuable compound in various applications.
Properties
Molecular Formula |
C8H9F2NO |
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Molecular Weight |
173.16 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2,6-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H9F2NO/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m1/s1 |
InChI Key |
FWVIIGPYZSXQGV-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)[C@@H](CO)N)F |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(CO)N)F |
Origin of Product |
United States |
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